(6R,7S)-3-(acetyloxymethyl)-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
(6R,7S)-3-(acetyloxymethyl)-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin.
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized as part of a study on cephalosporin derivatives, indicating its relevance in antibiotic research. The synthesis involved hydrolyzing 7-amino cephalosporanic acid, protecting amino, and following esterification processes (Deng Fu-li, 2007).
- Another study reported the synthesis and NMR characterization of a cephalosporin derivative that could act as a carrier for a wide range of drugs containing an amino group (Lorena Blau et al., 2008).
Antibacterial Activities
- Research has shown that certain derivatives of this compound demonstrate potent antibacterial activities, particularly against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This indicates the compound's potential in developing new antibiotics (H. Tsubouchi et al., 1994).
Structural Analysis
- The structure of deacetylcephalothin, which includes this compound, shows a geometry similar to other biologically active cephalosporin antibiotics. The molecules form a helical chain via strong O-H...O hydrogen bonds, providing insights into its molecular interactions and stability (J. Zachara et al., 2005).
properties
Molecular Formula |
C16H16N2O6S2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(6R,7S)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15+/m0/s1 |
InChI Key |
XIURVHNZVLADCM-SWLSCSKDSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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